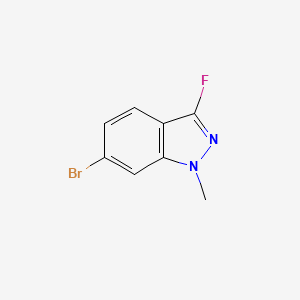

6-bromo-3-fluoro-1-methyl-1H-indazole

Beschreibung

Overview of Indazole Scaffolds in Modern Chemical and Biological Research

The indazole core is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. sigmaaldrich.com This has led to the successful development of several FDA-approved drugs containing the indazole moiety. The therapeutic applications of indazole-based compounds are diverse, underscoring the versatility of this chemical scaffold.

The significance of the indazole scaffold is highlighted by its presence in a range of clinically used drugs. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Axitinib , another tyrosine kinase inhibitor, is indicated for the treatment of advanced renal cell carcinoma. In the realm of supportive care for cancer patients, Granisetron is a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiotherapy. Furthermore, Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.

The biological activities associated with the indazole nucleus are extensive and include:

Anticancer: Many indazole derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Anti-inflammatory: Compounds incorporating the indazole structure have shown promise in modulating inflammatory pathways.

Antimicrobial: The indazole scaffold has been explored for the development of new antibacterial and antifungal agents.

Neurological: Certain indazole derivatives have been studied for their potential in treating neurological and psychiatric disorders.

The ability of the indazole ring system to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for drug discovery programs.

Rationale for Investigating Halogenated and N-Alkylated Indazole Derivatives

The strategic incorporation of substituents onto the indazole core is a fundamental aspect of medicinal chemistry, aimed at optimizing the drug-like properties of the resulting molecules. Halogenation and N-alkylation are two of the most common and impactful modifications employed in the design of indazole-based therapeutic agents.

Halogenation , the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into the molecular structure, can profoundly influence a compound's biological profile. The rationale for halogenating indazole derivatives includes:

Modulation of Physicochemical Properties: Halogens can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For example, the introduction of a fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism.

Enhancement of Binding Affinity: Halogen atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds and halogen bonds. These interactions can enhance the binding affinity and selectivity of a drug candidate for its target receptor or enzyme.

Influence on Electronic Properties: The electron-withdrawing nature of halogens can modulate the acidity or basicity of nearby functional groups, which can be crucial for target engagement.

N-alkylation of the indazole ring, typically at the N1 or N2 position, is another critical modification. The rationale for this includes:

Preclusion of Tautomerization: Alkylation at one of the nitrogen atoms "locks" the molecule into a specific tautomeric form (1H or 2H), which can be essential for consistent biological activity and can simplify the structure-activity relationship (SAR) studies.

Introduction of New Interaction Points: The alkyl group itself can form van der Waals interactions with the target protein, potentially increasing binding affinity. Furthermore, the alkyl group can be functionalized to introduce additional pharmacophoric features.

Improvement of Physicochemical Properties: N-alkylation can influence a compound's solubility, permeability, and metabolic stability.

The combination of halogenation and N-alkylation provides a powerful toolkit for medicinal chemists to systematically modify the indazole scaffold and optimize it for a specific therapeutic purpose.

Contextualization of 6-bromo-3-fluoro-1-methyl-1H-indazole within Indazole Research

6-bromo-3-fluoro-1-methyl-1H-indazole is a specific example of a substituted indazole that embodies the design principles of halogenation and N-alkylation. Its chemical structure features a bromine atom at the 6-position, a fluorine atom at the 3-position, and a methyl group at the N1-position of the indazole core.

While extensive biological activity data for this particular compound is not widely available in the public research literature, its structure suggests its potential utility as a chemical building block or an intermediate in the synthesis of more complex molecules. The presence of multiple halogen atoms at distinct positions offers several avenues for further chemical modification through cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

The compound is cataloged with the CAS Number 1629596-76-4 . This registration confirms its synthesis and availability within the chemical community, positioning it as a tool for researchers engaged in the exploration of novel indazole-based compounds. The specific substitution pattern of 6-bromo-3-fluoro-1-methyl-1H-indazole makes it a valuable substrate for investigating the structure-activity relationships of multi-substituted indazoles in various biological assays.

Table 1: Physicochemical Properties of 6-bromo-3-fluoro-1-methyl-1H-indazole

| Property | Value |

| Molecular Formula | C₈H₆BrFN₂ |

| Molecular Weight | 229.05 g/mol |

| CAS Number | 1629596-76-4 |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H6BrFN2 |

|---|---|

Molekulargewicht |

229.05 g/mol |

IUPAC-Name |

6-bromo-3-fluoro-1-methylindazole |

InChI |

InChI=1S/C8H6BrFN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 |

InChI-Schlüssel |

IQUINJIKGNDCFZ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Bromo 3 Fluoro 1 Methyl 1h Indazole and Its Analogues

Retrosynthetic Analysis of 6-bromo-3-fluoro-1-methyl-1H-indazole

A retrosynthetic analysis of 6-bromo-3-fluoro-1-methyl-1H-indazole reveals several potential synthetic disconnections. The primary bonds that can be conceptually cleaved are the N-N bond of the pyrazole (B372694) ring and the C-N bonds, as well as the C-Br, C-F, and N-CH₃ bonds introduced through functionalization.

One common approach involves the formation of the indazole ring as a key step. This would lead back to a substituted phenylhydrazine (B124118) or a related precursor. For instance, disconnection of the N-N bond might suggest a starting material like a 2-amino or 2-azido benzaldehyde (B42025) derivative which can then undergo cyclization.

Alternatively, a post-cyclization functionalization strategy can be envisioned. This would start from a simpler indazole core, followed by the sequential introduction of the bromo, fluoro, and methyl groups. For example, one could start with a fluorinated indazole and then introduce the bromo and methyl groups. The N-methylation is typically a straightforward step that can be performed on the indazole ring.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (N-Methylation): The final step could be the methylation of the N1 position of 6-bromo-3-fluoro-1H-indazole. This is a common and generally high-yielding reaction.

Disconnection 2 (Bromination/Fluorination): The bromo and fluoro groups can be introduced onto a pre-formed indazole ring. However, directing these substitutions to the desired positions can be challenging and may require specific reaction conditions or protecting groups.

Disconnection 3 (Indazole Ring Formation): The core indazole ring can be constructed from a suitably substituted benzene (B151609) derivative. For instance, a substituted 2-methylaniline can be converted to an indazole through diazotization and cyclization.

Established Synthetic Routes to Substituted Indazoles

The synthesis of substituted indazoles is a well-established field in organic chemistry, with numerous methods available for the construction of the indazole ring and its subsequent functionalization.

Cyclization Strategies for Indazole Ring Formation

Several classical and modern cyclization strategies are employed for the synthesis of the indazole core.

Fischer Indole-like Cyclizations: While primarily used for indoles, modifications of the Fischer synthesis can be adapted for indazole formation. This typically involves the reaction of a substituted phenylhydrazine with a carbonyl compound, followed by acid-catalyzed cyclization.

Oxidative Cyclizations: N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines provides access to all three tautomeric forms of indazoles. organic-chemistry.org This method allows for the synthesis of various 2-substituted 2H-indazoles, which are frequently utilized in drug design. organic-chemistry.org

Palladium-Catalyzed Intramolecular C-N Bond Formation: A versatile method involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to yield 2-aryl-2H-indazoles. organic-chemistry.org

Copper-Mediated Cyclization: Copper-catalyzed intramolecular Ullmann reaction of a hydrazone derived from a substituted benzene derivative is a scalable approach. thieme-connect.com For example, the synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has been achieved through this method. thieme-connect.com

Reductive Cyclization: Ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and amines, can undergo reductive cyclization using tri-n-butylphosphine to afford substituted 2H-indazoles. organic-chemistry.org

Post-Cyclization Functionalization and Derivatization Reactions

Once the indazole ring is formed, various functional groups can be introduced or modified to achieve the desired substitution pattern.

Halogenation: Halogenation is a key functionalization reaction. Iodination of indazoles can be achieved using iodine in the presence of a base like potassium hydroxide (B78521) in DMF. chim.it Bromination can be performed using N-bromosuccinimide (NBS). The regioselectivity of halogenation is influenced by the existing substituents on the indazole ring.

N-Alkylation: The nitrogen atoms of the indazole ring can be alkylated to introduce substituents. N1-alkylation is common for 1H-indazoles. For instance, methylation can be achieved using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. vulcanchem.comchemicalbook.com Selective N2-alkylation of 1H-indazoles can be achieved using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.org

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of indazoles, allowing for the introduction of various groups at specific positions. rsc.org This includes C3-functionalization through transition metal-catalyzed C-H activation or radical pathways. rsc.orgfrontiersin.org

Novel Synthetic Pathways for 6-bromo-3-fluoro-1-methyl-1H-indazole

Development and Optimization of Reaction Conditions

The synthesis of related compounds provides insights into potential routes. For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline, which undergoes bromination, followed by a ring closure reaction and deprotection. google.com A similar strategy could be adapted for the 6-bromo-3-fluoro isomer.

A multi-step synthesis for a related compound, 6-bromo-5-fluoro-1-methyl-1H-indazol-3-amine, involves the Huisgen cyclization of 2-azido-4-bromo-5-fluorobenzaldehyde with methylamine (B109427) to form the indazole core, followed by N1-methylation and subsequent amination. vulcanchem.com

The optimization of reaction conditions is crucial for maximizing yield and selectivity. This includes screening of catalysts, solvents, bases, and temperatures. For example, in copper-catalyzed cyclizations, the choice of the copper source and ligand can significantly impact the reaction efficiency. caribjscitech.com Similarly, in palladium-catalyzed C-H functionalization, the selection of the directing group and oxidant is critical. nih.gov

Evaluation of Synthetic Efficiency and Selectivity

For the synthesis of 6-bromo-3-fluoro-1-methyl-1H-indazole, achieving the correct placement of the bromo and fluoro substituents is a key challenge. The directing effects of the existing groups on the benzene ring during electrophilic aromatic substitution must be carefully considered.

Table 1: Comparison of Synthetic Strategies for Substituted Indazoles

| Strategy | Key Reactions | Advantages | Disadvantages |

| Ring Cyclization | Fischer Indole-like, Oxidative Cyclization, Pd/Cu-catalyzed cyclization | Convergent, allows for early introduction of substituents. | Starting materials may be complex to synthesize. |

| Post-Cyclization Functionalization | Halogenation, N-alkylation, C-H functionalization | Starts from a simple indazole core, allows for late-stage diversification. | Regioselectivity can be difficult to control. |

Directed Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The generation of molecular analogues is a cornerstone of modern drug discovery, allowing researchers to systematically probe the interactions between a molecule and its biological target. For the 6-bromo-3-fluoro-1-methyl-1H-indazole scaffold, SAR studies typically involve the synthesis of a focused library of related compounds where each of the key positions—the C3-fluoro, the C6-bromo, and the N1-methyl group—is systematically varied or replaced with other functional groups.

The bromine atom at the C6 position is particularly useful as it serves as a synthetic handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the exploration of diverse chemical space at this position to enhance potency or selectivity. Similarly, the N1-position can be functionalized with different alkyl or aryl groups to probe the steric and electronic requirements of the target's binding pocket. The C3-fluoro group is a critical determinant of the molecule's electronic properties and can be replaced by other groups to fine-tune its biological activity. For instance, studies on other indazole series have demonstrated that creating derivatives through Suzuki coupling reactions is a viable strategy for generating libraries for anticancer agent evaluation. acs.org

Achieving the desired substitution pattern on the indazole core requires precise control over reaction conditions, a concept known as regioselectivity. The synthesis of analogues of 6-bromo-3-fluoro-1-methyl-1H-indazole relies heavily on regioselective methodologies to ensure that functional groups are introduced at the correct positions.

C3-Position Functionalization: The C3 position of the indazole ring is a key site for modification. While direct C-H fluorination of indazoles has been challenging, recent advances have shown that 2H-indazoles can be regioselectively fluorinated at the C3 position using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) in water, proceeding through a suggested radical pathway. organic-chemistry.org Although this applies to the 2H-tautomer, it opens a viable route for introducing the crucial C3-fluoro group. Beyond fluorination, the C3 position is amenable to other halogenations, such as iodination using iodine and potassium carbonate, or bromination with N-bromosuccinimide (NBS). chemrxiv.org These C3-halogenated indazoles are versatile intermediates for further diversification through cross-coupling reactions. chemrxiv.org Other functional groups, such as trifluoromethyl (CF3), have also been successfully introduced at the C3 position under metal-free photoredox conditions. acs.orgnih.gov

N1- and N2-Position Alkylation: The alkylation of the indazole nitrogen is a critical step that often yields a mixture of N1 and N2 isomers. mdpi.com Achieving regioselectivity for the desired N1-methyl product is paramount. Studies on substituted indazoles, such as methyl 5-bromo-1H-indazole-3-carboxylate, have shown that the choice of base and solvent can strongly influence the N1/N2 ratio. mdpi.com For example, N1-alkylation can be favored by using cesium carbonate, where a chelation mechanism involving the cesium ion, the N2-nitrogen, and a C3-substituent is proposed to direct the alkylating agent to the N1 position. mdpi.com A common method for the N-methylation of 6-bromo-3-iodo-1H-indazole involves the use of dimethyl sulfate with a base like potassium hydroxide in DMF, which provides the N1-methylated product in high yield.

The following table summarizes various regioselective functionalization reactions applicable to the indazole scaffold for SAR studies.

| Position | Reaction Type | Reagents & Conditions | Purpose in SAR |

| C3 | Fluorination | N-Fluorobenzenesulfonimide (NFSI), Water | Introduce fluorine to modulate electronic properties and binding interactions. organic-chemistry.org |

| C3 | Iodination | I₂, K₂CO₃, DMF | Install an iodine atom as a handle for subsequent cross-coupling reactions. chemrxiv.org |

| C3 | Trifluoromethylation | CF₃SO₂Na, Eosin Y, Blue LED | Introduce a CF₃ group to enhance metabolic stability and lipophilicity. acs.orgnih.gov |

| N1 | Methylation | Dimethyl sulfate, KOH, DMF | Install the N1-methyl group, blocking tautomerization and probing steric effects. |

| N1/N2 | Alkylation | Alcohol, PPh₃, DIAD (N2-selective) or Cs₂CO₃ (N1-selective) | Systematically vary the N-substituent to optimize target engagement. mdpi.com |

To efficiently explore the SAR of the 6-bromo-3-fluoro-1-methyl-1H-indazole scaffold, combinatorial and parallel synthesis techniques are often employed to rapidly generate large numbers of analogues. These approaches involve combining a set of core structures (scaffolds) with a variety of chemical building blocks to create a library of related molecules.

A key strategy is solution-phase parallel synthesis, which has been successfully used to create a 200-member library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. brynmawr.edu This methodology involves optimizing a key indazole cyclization reaction for library production and utilizing automated purification to isolate pure compounds on a multi-milligram scale. brynmawr.edu Such an approach could be adapted for the 6-bromo-3-fluoro-1-methyl-1H-indazole core, where the C6-bromo position serves as the anchor point for diversification using a collection of boronic acids or other coupling partners.

Another powerful combinatorial technique is the "click chemistry" approach, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This has been used to synthesize a series of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold. thieme-connect.denih.gov In this method, the indazole core is first functionalized with a terminal alkyne (propargylation), which is then reacted with a library of different organic azides to rapidly generate a diverse set of triazole-containing analogues. thieme-connect.denih.gov This strategy allows for the exploration of a wide range of substituents extending from the core, which can be crucial for identifying optimal interactions with a biological target.

The table below illustrates a representative combinatorial approach for diversifying an indazole scaffold.

| Scaffold | Building Blocks | Reaction Type | Library Focus |

| 6-Bromo-1-(prop-2-yn-1-yl)-1H-indazole | Various 2-azido-N-arylacetamides | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Exploring diverse arylacetamide substituents via a triazole linker for antimicrobial evaluation. thieme-connect.denih.gov |

| 6-Bromo-1H-indazole-4-carboxylic acid | Library of primary and secondary amines | Amide coupling (e.g., HATU, EDCI) | Generating a series of C4-carboxamide derivatives to probe a specific binding pocket. |

| (1H-Indazol-6-yl)boronic acid | Collection of aryl and heteroaryl halides | Suzuki Cross-Coupling | Introducing a wide variety of aromatic systems at the C6-position to modulate solubility, cell permeability, and target binding. acs.org |

By employing these directed and combinatorial synthetic strategies, medicinal chemists can efficiently generate diverse libraries of analogues based on the 6-bromo-3-fluoro-1-methyl-1H-indazole scaffold, systematically exploring the structure-activity landscape to identify compounds with improved therapeutic potential.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 3 Fluoro 1 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F, a detailed portrait of the molecule's connectivity and spatial arrangement can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 6-bromo-3-fluoro-1-methyl-1H-indazole is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The protons on the benzene (B151609) ring will show characteristic chemical shifts and coupling patterns influenced by the bromo and fluoro substituents, as well as the fused pyrazole (B372694) ring. The N-methyl group will appear as a singlet, typically in the range of 3.7-4.0 ppm. The aromatic protons at positions 4, 5, and 7 will display chemical shifts further downfield, influenced by the electron-withdrawing effects of the halogen substituents and the aromatic ring currents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.6 - 7.8 | d | J(H-4, H-5) = 8.0 - 9.0 |

| H-5 | 7.2 - 7.4 | dd | J(H-4, H-5) = 8.0 - 9.0, J(H-5, F-3) = 2.0 - 3.0 |

| H-7 | 7.9 - 8.1 | d | J(H-7, F-3) = 1.0 - 2.0 |

| N-CH₃ | 3.8 - 4.0 | s | - |

Note: Predicted data is based on the analysis of similar substituted indazole derivatives.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will introduce characteristic C-F coupling constants, which are valuable for signal assignment. The carbon attached to the fluorine (C-3) is expected to show a large one-bond coupling constant (¹JCF), while other carbons will exhibit smaller two-, three-, or four-bond couplings. The bromine atom will cause the C-6 signal to appear at a chemical shift typical for a carbon bonded to a bromine in an aromatic system.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-3 | 150 - 155 | ¹JCF = 240 - 260 |

| C-3a | 120 - 125 | ²JCF = 15 - 25 |

| C-4 | 125 - 130 | ³JCF = 5 - 10 |

| C-5 | 115 - 120 | ⁴JCF = 1 - 3 |

| C-6 | 110 - 115 | ⁵JCF = 0 - 2 |

| C-7 | 130 - 135 | ⁴JCF = 3 - 7 |

| C-7a | 140 - 145 | ³JCF = 10 - 15 |

| N-CH₃ | 30 - 35 | - |

Note: Predicted data is based on the analysis of similar substituted indazole derivatives.

Fluorine-19 (¹⁹F) NMR Spectral Analysis

The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds. For 6-bromo-3-fluoro-1-methyl-1H-indazole, a single resonance is expected for the fluorine atom at the C-3 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic, heterocyclic system. Furthermore, the signal will likely exhibit couplings to nearby protons, most notably H-4 and potentially H-5, providing further confirmation of the structure.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound. For 6-bromo-3-fluoro-1-methyl-1H-indazole (C₈H₆BrFN₂), the calculated monoisotopic mass is approximately 227.9698 Da. HRMS analysis would be expected to yield a molecular ion peak with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million, thus confirming the elemental composition. The isotopic pattern of the molecular ion, showing characteristic peaks for the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would provide further definitive evidence.

Fragmentation studies, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation pathways. Expected fragmentation could involve the loss of the methyl group, the fluorine atom, or the bromine atom, as well as cleavage of the indazole ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 6-bromo-3-fluoro-1-methyl-1H-indazole would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations within the indazole ring, and the C-F and C-Br stretching vibrations.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C=C and C=N Stretch (Aromatic Ring) | 1450 - 1650 |

| C-F Stretch | 1000 - 1300 |

| C-Br Stretch | 500 - 650 |

Note: Predicted data is based on the analysis of similar substituted indazole derivatives.

X-ray Crystallography for Solid-State Structural Determination

Crystal Growth and Quality Assessment

The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals. For a compound like 6-bromo-3-fluoro-1-methyl-1H-indazole, this would typically involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents would be screened to find conditions that promote slow, ordered crystal growth.

Once crystals are obtained, a critical assessment of their quality is performed. This involves examination under a polarized light microscope to select a crystal that is free of visible defects, has well-defined faces, and is of an appropriate size (typically 0.1-0.3 mm in each dimension). The quality is further confirmed by exposing the crystal to an X-ray beam and observing the diffraction pattern; sharp, well-resolved diffraction spots are indicative of a high-quality single crystal suitable for data collection.

Data Collection and Refinement Procedures

A suitable single crystal of 6-bromo-3-fluoro-1-methyl-1H-indazole would be mounted on a goniometer and maintained at a low temperature (commonly 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The data collection process involves rotating the crystal through a series of angles to capture a complete three-dimensional representation of the diffraction data.

The collected data are then processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is subsequently solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques, which adjust the atomic coordinates and displacement parameters to achieve the best possible agreement between the observed and calculated diffraction intensities.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A successful crystallographic study would yield precise measurements of the intramolecular geometry of 6-bromo-3-fluoro-1-methyl-1H-indazole. This data is typically presented in tabular format.

Table 1: Hypothetical Bond Lengths for 6-bromo-3-fluoro-1-methyl-1H-indazole

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| Br(1) | C(6) | Value |

| F(1) | C(3) | Value |

| N(1) | N(2) | Value |

| N(1) | C(7a) | Value |

| N(1) | C(8) | Value |

| N(2) | C(3) | Value |

| C(3) | C(3a) | Value |

| C(3a) | C(4) | Value |

| C(3a) | C(7a) | Value |

| C(4) | C(5) | Value |

| C(5) | C(6) | Value |

| C(6) | C(7) | Value |

Table 2: Hypothetical Bond Angles for 6-bromo-3-fluoro-1-methyl-1H-indazole

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| N(2) | N(1) | C(7a) | Value |

| N(2) | N(1) | C(8) | Value |

| C(7a) | N(1) | C(8) | Value |

| N(1) | N(2) | C(3) | Value |

| F(1) | C(3) | N(2) | Value |

| F(1) | C(3) | C(3a) | Value |

| N(2) | C(3) | C(3a) | Value |

| C(4) | C(3a) | C(7a) | Value |

| C(4) | C(3a) | C(3) | Value |

| C(7a) | C(3a) | C(3) | Value |

| C(3a) | C(4) | C(5) | Value |

| C(4) | C(5) | C(6) | Value |

| Br(1) | C(6) | C(5) | Value |

| Br(1) | C(6) | C(7) | Value |

| C(5) | C(6) | C(7) | Value |

| C(6) | C(7) | C(7a) | Value |

| N(1) | C(7a) | C(3a) | Value |

| N(1) | C(7a) | C(7) | Value |

Table 3: Hypothetical Torsional Angles for 6-bromo-3-fluoro-1-methyl-1H-indazole

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

|---|---|---|---|---|

| C(8) | N(1) | N(2) | C(3) | Value |

| C(7a) | N(1) | N(2) | C(3) | Value |

| N(1) | N(2) | C(3) | C(3a) | Value |

| N(2) | C(3) | C(3a) | C(7a) | Value |

| C(3) | C(3a) | C(7a) | N(1) | Value |

These tables would provide a detailed geometric description of the molecule in the solid state.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is determined by a variety of non-covalent interactions. Analysis of the crystal packing of 6-bromo-3-fluoro-1-methyl-1H-indazole would reveal the presence of intermolecular forces such as halogen bonding (involving the bromine atom), hydrogen bonding (if any suitable donors and acceptors are present), and π-π stacking interactions between the indazole rings.

The identification of these interactions and the resulting packing motifs is crucial for understanding the stability and physical properties of the crystalline material. For instance, the presence of strong intermolecular interactions can correlate with higher melting points and lower solubility. The specific arrangement of molecules can also influence properties such as crystal morphology and mechanical strength. A detailed analysis would describe the geometry of these interactions and how they assemble the individual molecules into a three-dimensional lattice.

Computational Chemistry and Molecular Modeling Studies of 6 Bromo 3 Fluoro 1 Methyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.govresearchgate.net For 6-bromo-3-fluoro-1-methyl-1H-indazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to determine its molecular orbitals and map its electrostatic potential. nih.govacs.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests higher reactivity. Studies on similar indazole derivatives have used DFT to calculate these parameters to predict their chemical behavior. researchgate.netrsc.org

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.0 eV |

| Chemical Hardness (η) | Measure of resistance to change in electron distribution | 2.5 eV |

| Electronegativity (χ) | Measure of the ability to attract electrons | 4.0 eV |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps are invaluable for identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, electron-rich areas, which are prone to electrophilic attack, are typically colored red, while electron-deficient regions, which are targets for nucleophiles, are colored blue. nih.gov For 6-bromo-3-fluoro-1-methyl-1H-indazole, the electronegative fluorine atom and the nitrogen atoms of the indazole ring are expected to create regions of negative potential (red), whereas the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue).

DFT calculations are also highly effective in predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govruc.dk The Gauge-Including Atomic Orbital (GIAO) method, when combined with DFT, is a standard approach for calculating NMR shielding tensors, which can be converted into chemical shifts. acs.org

By computing the 1H and 13C NMR spectra for a proposed structure and comparing them to experimental data, researchers can confirm molecular identity and assign specific signals. comporgchem.com This predictive power is crucial for distinguishing between isomers and understanding the electronic environment of each atom within the molecule. ruc.dkcomporgchem.com While experimental data for 6-bromo-3-fluoro-1-methyl-1H-indazole is not widely published, theoretical predictions provide a valuable reference. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. ruc.dkaps.org

| Atom | Predicted 13C Chemical Shift (ppm) (Illustrative) | Predicted 1H Chemical Shift (ppm) (Illustrative) |

|---|---|---|

| C3-F | 155.0 | - |

| C4 | 115.0 | 7.40 |

| C5 | 125.0 | 7.20 |

| C6-Br | 118.0 | - |

| C7 | 122.0 | 7.70 |

| N1-CH3 | 35.0 | 3.95 |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 6-bromo-3-fluoro-1-methyl-1H-indazole, the primary source of conformational flexibility is the rotation of the methyl group attached to the N1 position.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface or landscape can be generated. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. While the indazole ring system is largely planar and rigid, the orientation of the N-methyl group can influence intermolecular interactions and binding to biological targets. Theoretical conformational analysis using DFT calculations can reveal these preferences, showing, for example, that the energy barrier for methyl group rotation is typically low, allowing for free rotation at room temperature. rcsi.com

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biotech-asia.org This method is central to drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. Indazole derivatives are known to act as inhibitors for various protein kinases, which are crucial targets in cancer therapy. nih.govijpsjournal.comnih.gov

A hypothetical docking study of 6-bromo-3-fluoro-1-methyl-1H-indazole could be performed against a protein kinase like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). biotech-asia.orgnih.gov The docking process simulates the ligand's interaction with the protein's binding pocket, calculating a "docking score" that estimates the binding affinity. rsc.org Key interactions often involve hydrogen bonds, halogen bonds (with the bromine atom), and hydrophobic interactions.

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Interaction Type |

|---|---|---|---|

| VEGFR-2 (e.g., 4AGD) | -7.5 | Cys919 | Hydrogen Bond (with N2 of indazole) |

| Asp1046 | Halogen Bond (with Br at C6) | ||

| Val848, Leu1035 | Hydrophobic Interaction |

Before docking can be performed, both the ligand and the receptor must be properly prepared. For the ligand, 6-bromo-3-fluoro-1-methyl-1H-indazole, this involves generating a 3D structure, assigning correct atom types and charges, and minimizing its energy to find a stable conformation. rsc.org

For the receptor protein, a high-resolution crystal structure is obtained from a database like the Protein Data Bank (PDB). biotech-asia.org The preparation involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges to the amino acid residues. ajpp.in The active site, or binding pocket, is then defined, typically as a grid box encompassing the region where the native ligand binds or where key catalytic residues are located. nih.gov

To ensure the reliability of the docking results, the chosen protocol must be validated. nih.gov A standard validation method is to remove the co-crystallized (native) ligand from the protein's active site and then use the docking program to re-dock it. nih.govrsc.org The protocol is considered valid if the program can accurately reproduce the experimentally observed binding pose, typically measured by a low Root-Mean-Square Deviation (RMSD) value (usually <2.0 Å) between the docked pose and the crystal structure pose. rsc.org This validation step confirms that the docking parameters and scoring function are appropriate for the specific protein-ligand system being studied. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the stability of a ligand-target complex and the specific molecular interactions that govern its binding. While specific MD simulation studies on 6-bromo-3-fluoro-1-methyl-1H-indazole are not extensively documented in publicly available literature, the methodology has been effectively applied to other indazole derivatives, providing a framework for understanding its potential behavior.

For instance, MD simulations have been successfully employed to study the stability of indazole derivatives within the active site of proteins like HIF-1α. nih.gov These simulations typically involve placing the ligand in the binding pocket of the target protein and simulating their movements over time. The resulting trajectories are then analyzed to assess the stability of the complex, often measured by the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable complex is generally indicated by a low and converging RMSD value over the simulation period.

Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity can be monitored throughout the simulation. In the case of 6-bromo-3-fluoro-1-methyl-1H-indazole, one would expect the fluorine and bromine atoms to participate in halogen bonding and other electrostatic interactions, while the indazole core could engage in π-π stacking with aromatic residues in the binding site. The methyl group at the N1 position can influence the compound's orientation and hydrophobic interactions within the pocket.

By performing MD simulations, researchers can gain insights into the dynamic behavior of the ligand-receptor complex, which is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological function.

QSAR studies on various indazole derivatives have been conducted to explore their potential as inhibitors of different biological targets. nih.govaboutscience.eu These studies provide a foundation for developing a QSAR model that could include 6-bromo-3-fluoro-1-methyl-1H-indazole to predict its activity.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. ucsb.edu These descriptors can be categorized into several classes:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of rotatable bonds) and topological descriptors that describe the connectivity of atoms.

3D descriptors: These are calculated from the 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies).

Software packages such as PaDEL are often used to compute a wide range of molecular descriptors. nih.gov Once calculated, a crucial step is the selection of the most relevant descriptors that correlate with the biological activity. This is often achieved using statistical methods like genetic algorithms coupled with multiple linear regression (GA-MLR). aboutscience.eunih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Indazole Derivatives

| Descriptor Category | Examples |

|---|---|

| Constitutional (1D) | Molecular Weight, Number of Halogen Atoms, Number of H-bond Donors/Acceptors |

| Topological (2D) | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Electronic (3D) | Dipole Moment, HOMO/LUMO Energies, Polarizability |

| Physicochemical | LogP (lipophilicity), Molar Refractivity |

After selecting the relevant descriptors, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. undip.ac.id Multiple Linear Regression (MLR) is a commonly used method for this purpose. aboutscience.eu The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability. aboutscience.eunih.gov

The quality and predictive power of the QSAR model are assessed using various statistical parameters. nih.gov

Coefficient of determination (R²): This parameter indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). A value closer to 1 indicates a better fit of the model to the training set data.

Cross-validated coefficient of determination (Q² or R²cv): This is a measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. A higher Q² value suggests a more robust model.

External validation (R²pred): The predictive power of the model on an external test set is evaluated by this parameter. A high R²pred value indicates that the model can accurately predict the activity of new compounds. nih.gov

For a QSAR model to be considered reliable, it should meet certain statistical criteria, for instance, R² > 0.6, Q² > 0.5, and R²pred > 0.5. nih.gov

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination for the training set | > 0.6 |

| Q² (LOO) | Cross-validated R² for the training set | > 0.5 |

| R²pred | R² for the external test set | > 0.5 |

| SEE | Standard Error of Estimate | Low value |

By applying these computational methodologies, a deeper understanding of the molecular properties and potential biological activity of 6-bromo-3-fluoro-1-methyl-1H-indazole can be achieved, guiding further experimental investigations.

Mechanistic Biological Evaluation and Target Identification Research in Vitro and in Silico Focus

Target Deconvolution and Identification Strategies

Specific research employing target deconvolution and identification strategies to determine the molecular targets of 6-bromo-3-fluoro-1-methyl-1H-indazole has not been reported.

There are no published studies that utilize affinity-based probes derived from 6-bromo-3-fluoro-1-methyl-1H-indazole or employ chemical proteomics to identify its protein binding partners.

No information is available regarding the use of genetic screening or gene perturbation techniques, such as CRISPR or RNAi screens, to elucidate the mechanism of action or identify targets of 6-bromo-3-fluoro-1-methyl-1H-indazole.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies for 6-bromo-3-fluoro-1-methyl-1H-indazole Analogues

The exploration of the biological potential of 6-bromo-3-fluoro-1-methyl-1H-indazole relies heavily on systematic Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies. These investigations aim to understand how specific structural modifications to this core scaffold influence its biological activity and the underlying molecular mechanisms.

The generation of analogue libraries is a cornerstone of SAR studies. For the 6-bromo-3-fluoro-1-methyl-1H-indazole scaffold, medicinal chemists employ various synthetic strategies to create a diverse set of related compounds, allowing for a systematic evaluation of each component of the molecule.

The synthesis of substituted 1H-indazoles can be achieved through several modern organic chemistry techniques. organic-chemistry.org Common strategies that can be adapted for creating analogues of 6-bromo-3-fluoro-1-methyl-1H-indazole include:

Cross-Coupling Reactions: The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position to probe the impact of steric and electronic properties on activity.

Modification of the N1-substituent: While the parent compound has a methyl group at the N1 position, libraries can be created with different alkyl or aryl groups to determine the optimal size and nature of this substituent for target engagement.

Functionalization at Other Positions: Methods for direct C-H functionalization or multi-step synthesis sequences can be used to introduce substituents at other available positions on the benzene (B151609) ring portion of the indazole core. nih.gov

Annulation Strategies: Indazole rings can be constructed from appropriately substituted precursors. A [3 + 2] annulation approach using arynes and hydrazones is one such method that allows for the synthesis of variously substituted indazoles. nih.govacs.org

The design of these libraries is often guided by computational modeling and a deep understanding of the target's structure, if known. The goal is to create a focused set of molecules that systematically explore variations in size, lipophilicity, and electronic properties around the core scaffold.

Once a library of analogues is synthesized, the compounds are screened in various in vitro assays to correlate their structural features with biological activity. The core structure of 6-bromo-3-fluoro-1-methyl-1H-indazole presents several key features for SAR exploration:

The Indazole Core: The 1H-indazole ring itself is a critical pharmacophore found in many biologically active compounds and is known to form important interactions with biological targets, such as hinge-binding interactions in protein kinases. mdpi.com

The N1-Methyl Group: Substitution at the N1 position is crucial for orienting the rest of the molecule within a binding pocket and can influence metabolic stability. Varying this group can significantly impact potency.

The C3-Fluoro Group: The small, highly electronegative fluorine atom at the C3 position can modulate the electronics of the pyrazole (B372694) ring and participate in favorable interactions with protein targets, including hydrogen bonds or halogen bonds, potentially enhancing binding affinity and oral bioavailability. nih.govsemanticscholar.org

The C6-Bromo Group: The bromine atom at the C6 position is a key feature. It can serve as a synthetic handle, but more importantly, it can participate in halogen bonding—a specific type of non-covalent interaction where the halogen acts as a Lewis acid. nih.gov This interaction can be a significant contributor to binding affinity and selectivity. semanticscholar.orgnih.gov Replacing bromine with other halogens or functional groups allows for a systematic study of the importance of this interaction.

The following table summarizes hypothetical SAR trends for indazole analogues based on published data for related series targeting various enzymes.

| Modification Site | Substituent Type | General Impact on Activity | Potential Target Class |

| C3 Position | Small electron-withdrawing groups (e.g., -F) | Often enhances potency and bioavailability. nih.gov | Protein Kinases |

| C6 Position | Halogens (e.g., -Br, -Cl) | Can increase potency through halogen bonding. nih.gov | Protein Kinases, IDO1 |

| C6 Position | Aryl or Heteroaryl groups | May enhance potency by accessing additional binding pockets. | FGFR Inhibitors nih.gov |

| N1 Position | Small alkyl groups (e.g., -CH3) | Generally well-tolerated; can influence selectivity. | Various Enzymes |

| C4/C5 Positions | Polar groups | Can be modified to tune solubility and pharmacokinetic properties. nih.gov | Various Enzymes |

These relationships are highly target-dependent. For example, in a series of 1H-indazole derivatives designed as ERK inhibitors, modifications at various positions led to compounds with nanomolar potency. nih.gov Similarly, SAR studies on 4,6-disubstituted indazoles revealed compounds with potent inhibitory activity against the IDO1 enzyme. nih.gov

Elucidation of Molecular Mechanisms of Action (In Vitro, Biochemical)

While broad biological activity can be established through cellular screening, a detailed understanding of the molecular mechanism requires biochemical and biophysical assays. For a compound like 6-bromo-3-fluoro-1-methyl-1H-indazole, these studies would focus on its direct interaction with purified protein targets.

Assuming 6-bromo-3-fluoro-1-methyl-1H-indazole is identified as an enzyme inhibitor, enzyme kinetic studies are performed to characterize the nature of this inhibition. These experiments measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor.

The primary goals of this analysis are to:

Determine the Inhibition Modality: Kinetic analysis can reveal whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This provides crucial information about whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex.

Quantify Inhibitory Potency: These studies yield the inhibition constant (Ki), which is a precise measure of the inhibitor's potency and represents the concentration of inhibitor required to reduce the enzyme's maximal rate by half.

Assess Reversibility: Experiments can determine if the inhibition is reversible or irreversible (covalent).

For many indazole-based inhibitors, particularly those targeting protein kinases, competitive inhibition with respect to ATP is a common mechanism. nih.gov However, specific kinetic data for 6-bromo-3-fluoro-1-methyl-1H-indazole is not publicly available.

To complement kinetic studies, biophysical techniques are used to directly measure the binding of the compound to its target protein. These methods provide thermodynamic and kinetic data about the interaction, confirming direct engagement and offering deeper mechanistic insight.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS). This information can help to understand the driving forces behind the binding event (e.g., whether it is enthalpically or entropically driven).

The table below outlines the key molecular interactions that could be involved in the binding of 6-bromo-3-fluoro-1-methyl-1H-indazole to a protein target and the techniques used to study them.

| Potential Interaction Type | Atom(s) from Compound | Potential Protein Partner | Investigative Technique(s) |

| Hydrogen Bonding | Indazole N-H (if N1 is unsubstituted), Fluoro (as acceptor) | Backbone amides/carbonyls, polar side chains (e.g., Ser, Thr, Asn, Gln) | X-ray Crystallography, ITC, Molecular Modeling |

| Halogen Bonding | C6-Bromo, C3-Fluoro | Backbone carbonyls, side chains with O, N, S atoms (e.g., Ser, Asp, Glu) | X-ray Crystallography, Molecular Modeling nih.gov |

| π-π Stacking | Indazole aromatic rings | Aromatic side chains (e.g., Phe, Tyr, Trp, His) | X-ray Crystallography, Molecular Modeling mdpi.com |

| Hydrophobic Interactions | Methyl group, aromatic core | Nonpolar side chains (e.g., Ala, Val, Leu, Ile) | X-ray Crystallography, ITC, Molecular Modeling |

Analytical Methodologies for Research and Quantification of 6 Bromo 3 Fluoro 1 Methyl 1h Indazole in Academic Settings

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of separation science, and for a compound like 6-bromo-3-fluoro-1-methyl-1H-indazole, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve critical, albeit different, roles.

HPLC is a primary technique for assessing the purity of non-volatile and thermally stable compounds like 6-bromo-3-fluoro-1-methyl-1H-indazole. ijprajournal.com A well-developed and validated HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Method development for this compound would typically involve reverse-phase chromatography, which separates molecules based on their hydrophobicity. A C18 column is often the stationary phase of choice for such analyses. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient being optimized to achieve the best separation. nih.govpensoft.net Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Validation of the HPLC method is crucial to ensure its reliability. This process involves demonstrating the method's specificity, linearity, precision, accuracy, and robustness. pensoft.net Specificity is confirmed by showing that the peak for 6-bromo-3-fluoro-1-methyl-1H-indazole is well-resolved from other potential components in the sample. Linearity is established by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between concentration and peak area. Precision is assessed by repeatedly analyzing a sample and showing that the results are consistent. Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies. nih.gov

Table 1: Illustrative HPLC Method Parameters for 6-bromo-3-fluoro-1-methyl-1H-indazole

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

While HPLC is generally preferred for a compound of this nature, Gas Chromatography (GC) can be employed for the analysis of any volatile impurities or related substances that may be present. For GC analysis, the compound must be sufficiently volatile and thermally stable. Given the structure of 6-bromo-3-fluoro-1-methyl-1H-indazole, it may be amenable to GC analysis, although higher temperatures might be required.

A typical GC method would involve injecting a solution of the sample into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nih.gov

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple and rapid method for determining the concentration of a compound in solution. The indazole ring system is a chromophore that absorbs UV light. researchgate.netacs.org The absorption spectrum of 6-bromo-3-fluoro-1-methyl-1H-indazole would be expected to show characteristic absorption maxima (λmax).

To determine the concentration of a solution, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve. It is important to note that this method is most accurate for pure samples, as any impurities that also absorb at the analytical wavelength will interfere with the measurement.

Table 2: Projected UV-Vis Spectroscopic Data for 6-bromo-3-fluoro-1-methyl-1H-indazole in Ethanol

| Parameter | Value |

| λmax 1 | ~220 nm |

| λmax 2 | ~260 nm |

| λmax 3 | ~300 nm |

| Molar Absorptivity (ε) at λmax 2 | ~5,000 L mol⁻¹ cm⁻¹ |

Advanced Hyphenated Techniques for Impurity Profiling and Metabolite Identification (In Vitro/In Silico)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the identification of unknown impurities and metabolites. nih.gov

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. resolvemass.cachimia.ch This technique is invaluable for impurity profiling, as it can provide molecular weight information for each separated component. chimia.ch For 6-bromo-3-fluoro-1-methyl-1H-indazole, an LC-MS method would involve separating the sample using HPLC as described above, and then introducing the eluent into the mass spectrometer.

The mass spectrometer would be operated in a full scan mode to detect all ions within a certain mass range. The resulting mass spectrum for the main peak would confirm the molecular weight of the target compound. Any other peaks in the chromatogram could be analyzed to tentatively identify impurities based on their mass-to-charge ratios. Further structural information can be obtained by using tandem mass spectrometry (MS/MS), where a specific ion is isolated and fragmented to produce a characteristic fragmentation pattern. chimia.ch

Similar to LC-MS, GC-MS is a powerful technique for the separation and identification of volatile compounds. nih.gov If any volatile impurities are suspected in a sample of 6-bromo-3-fluoro-1-methyl-1H-indazole, GC-MS would be the ideal technique for their analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes from the column. The fragmentation patterns observed in the mass spectra can be compared to spectral libraries for identification. nih.gov

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Primary Application | Information Obtained |

| HPLC | Purity assessment and quantification | Retention time, peak area (concentration), separation of non-volatile components |

| GC | Analysis of volatile impurities | Retention time, peak area (concentration) |

| UV-Vis Spectroscopy | Quantification of pure samples | Absorbance, concentration |

| LC-MS | Impurity identification and profiling | Retention time, molecular weight, structural information (MS/MS) |

| GC-MS | Identification of volatile impurities | Retention time, molecular weight, fragmentation pattern |

Conclusion

Summary of Key Academic Research Findings on 6-bromo-3-fluoro-1-methyl-1H-indazole

Chemical suppliers list the compound with the CAS number 1629596-76-4, confirming its synthesis for commercial purposes, likely as a building block for further chemical elaboration. However, the synthetic routes and analytical data are not detailed in peer-reviewed journals. Research on analogous compounds, such as other brominated or fluorinated indazoles, suggests that this molecule could be of interest in the development of kinase inhibitors or other therapeutic agents. The strategic placement of halogen atoms and a methyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Nevertheless, without specific studies, any potential biological activity of 6-bromo-3-fluoro-1-methyl-1H-indazole remains purely speculative.

Remaining Scientific Challenges and Future Outlook in Substituted Indazole Research

The lack of specific data for 6-bromo-3-fluoro-1-methyl-1H-indazole highlights a broader challenge in the field of chemical research: countless potentially valuable compounds remain unsynthesized or uncharacterized. The future of substituted indazole research is bright, with ongoing efforts to explore novel substitution patterns to develop more selective and potent therapeutic agents.

Key challenges in this field include:

Regioselective Synthesis: Developing efficient and scalable synthetic methods to control the precise placement of various substituents on the indazole core is a continuous challenge. The synthesis of specific isomers like 6-bromo-3-fluoro-1-methyl-1H-indazole requires meticulous control over reaction conditions.

Structure-Activity Relationship (SAR) Studies: A significant hurdle is the systematic evaluation of how different substituent combinations impact biological activity. Comprehensive SAR studies are needed to guide the rational design of new indazole-based drugs.

Exploration of Underexplored Chemical Space: As evidenced by the case of 6-bromo-3-fluoro-1-methyl-1H-indazole, a vast number of potential derivatives have yet to be investigated. Future research should aim to fill these knowledge gaps.

The outlook for substituted indazole research remains promising. Advances in synthetic methodologies, computational chemistry for predicting molecular properties, and high-throughput screening technologies will likely accelerate the discovery and development of new indazole-based therapeutics. The exploration of currently uncharacterized compounds, such as 6-bromo-3-fluoro-1-methyl-1H-indazole, could unveil novel biological activities and provide new avenues for treating a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.